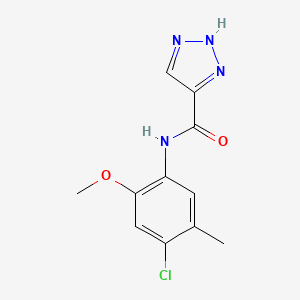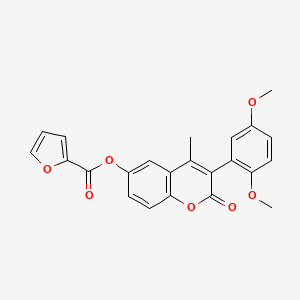
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a dihydroxypropyl group, and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the Dihydroxypropyl Group: This step involves the addition of a dihydroxypropyl moiety to the purine core, often using reagents such as epoxides or diols.
Attachment of the Piperidinylmethyl Group: This is typically done through nucleophilic substitution reactions, where the piperidinylmethyl group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine core or the piperidinylmethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways: The compound can modulate biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydroxypropyl group and a piperidinylmethyl group sets it apart from other purine derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11-6-4-5-7-21(11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAUFDVBCUWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)

![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)
![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6583305.png)
![Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy-](/img/structure/B6583310.png)

![3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B6583320.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B6583326.png)
![2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B6583332.png)
![2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B6583333.png)
![prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6583341.png)
